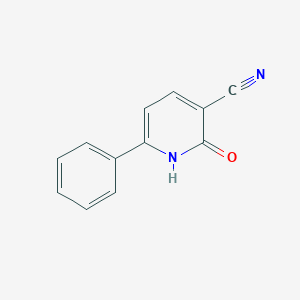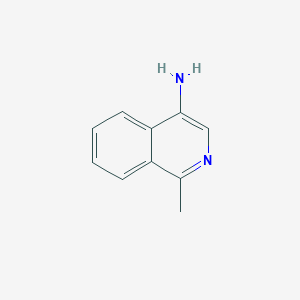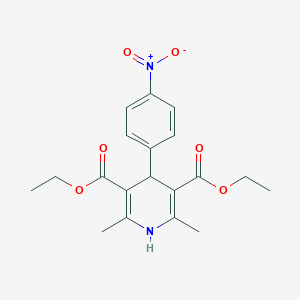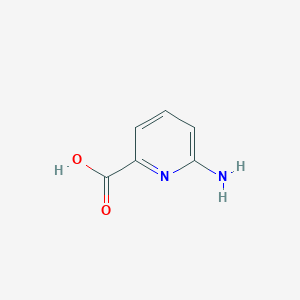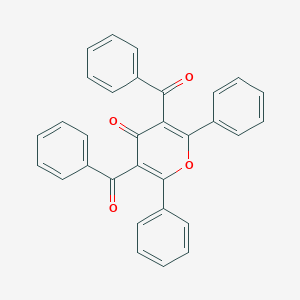
4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-, also known as dibenzoylmethane, is a synthetic compound that belongs to the class of chalcones. It has gained attention in recent years due to its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries.
Wirkmechanismus
The mechanism of action of 4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-hane is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). COX-2 is an enzyme that plays a role in the inflammatory response, while Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense.
Biochemische Und Physiologische Effekte
Dibenzoylmethane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that it can reduce the incidence of skin cancer and improve skin health. It has also been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-hane is its low toxicity, which makes it a safe compound to use in lab experiments. It is also relatively easy to synthesize and purify. However, its low solubility in water can make it difficult to work with in some experiments. It also has a short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-hane. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another area of interest is its potential as a food preservative, as it has been shown to have anti-microbial properties. Further studies are also needed to fully understand its mechanism of action and to optimize its effectiveness in various applications.
In conclusion, 4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-hane is a synthetic compound that has gained attention in recent years due to its potential applications in various fields. It can be synthesized through various methods and has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. Further research is needed to fully understand its mechanism of action and to optimize its effectiveness in various applications.
Synthesemethoden
Dibenzoylmethane can be synthesized through various methods, including Claisen-Schmidt condensation, aldol condensation, and Knoevenagel condensation. The most commonly used method is Claisen-Schmidt condensation, which involves the reaction between benzaldehyde and benzoyl chloride in the presence of a base catalyst, such as sodium hydroxide. The product obtained is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Dibenzoylmethane has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to improve skin health and reduce the risk of skin cancer in cosmetic products. In the food industry, it has been used as a flavoring agent and a food preservative due to its anti-microbial properties.
Eigenschaften
CAS-Nummer |
34959-15-4 |
|---|---|
Produktname |
4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl- |
Molekularformel |
C31H20O4 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
3,5-dibenzoyl-2,6-diphenylpyran-4-one |
InChI |
InChI=1S/C31H20O4/c32-27(21-13-5-1-6-14-21)25-29(34)26(28(33)22-15-7-2-8-16-22)31(24-19-11-4-12-20-24)35-30(25)23-17-9-3-10-18-23/h1-20H |
InChI-Schlüssel |
UDJJQLRZEDNVMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



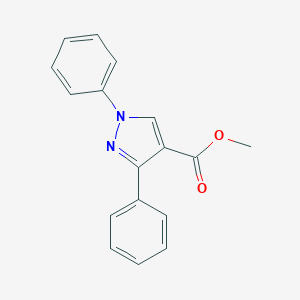
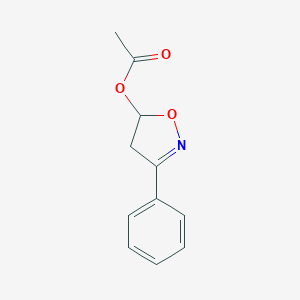
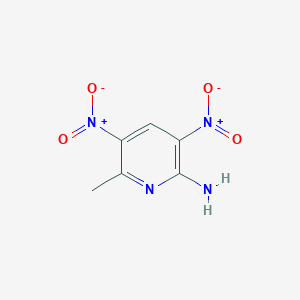
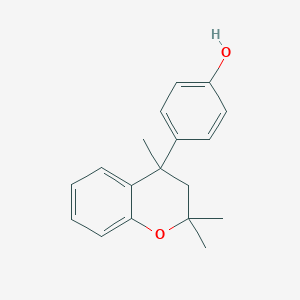
![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)
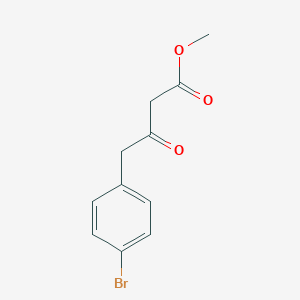
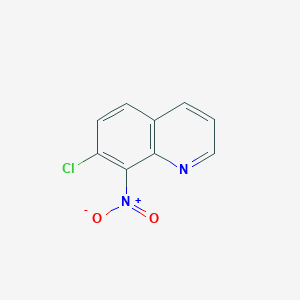
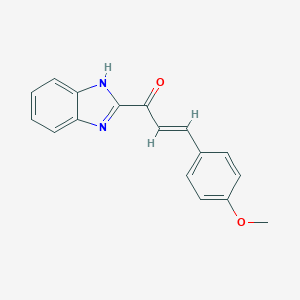
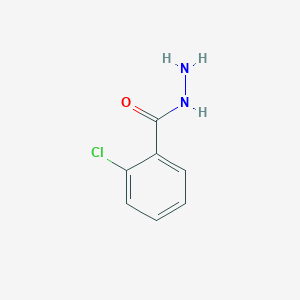
![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)
